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Introduction and Drug Profile

Laquinimod is a first-in-class, orally administered small molecule immunomodulator with a novel
mechanism of action that shows significant promise for the treatment of Crohn's disease (CD). As a
quinoline-3-carboxamide derivative (ABR-215062), laquinimod represents an innovative therapeutic
approach for managing moderate-to-severe active CD, particularly for patients who may benefit from its
unique immunomodulatory properties rather than broad immunosuppression. With the chemical formula
C19H17CIN203 and a molar mass of 356.803 g/mol, laquinimed demonstrates favorable oral
bioavailability of approximately 80-90% and reaches maximum plasma concentrations within 2 hours of
administration. The compound is primarily metabolized in the liver by the cytochrome isoenzyme CYP3A4
and is excreted in urine, with only 5-10% eliminated unchanged. Its ability to cross biological barriers,
including the blood-brain barrier and potentially the gut mucosa, enables direct modulation of inflammatory

processes in the gastrointestinal tract. [1] [2]

The development of laquinimed stems from the modification of its progenitor compound, roquinimex
(Linomide), which was halted in clinical development due to serious adverse events including serositis and
myocardial infarction. Structural optimization yielded laquinimod, which demonstrates a 20-fold increase

in potency in animal models of autoimmune diseases while exhibiting a markedly improved safety profile.
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Active Biotech, the company developing laquinimod, has announced a strategic redirection focusing on
advancing laquinimod for Crohn's disease alongside other inflammatory conditions, leveraging the
extensive existing clinical data from previous development programs in multiple sclerosis. This repositioning
capitalizes on the compelling preclinical evidence and early clinical results suggesting potential efficacy in

inflammatory bowel diseases. [1] [3]

Mechanism of Action

Primary Molecular Targets and Signaling Pathways

Laquinimod exerts its therapeutic effects through a multimodal mechanism of action that primarily
involves modulation of the aryl hydrocarbon receptor (AhR) pathway, a critical regulator of immune
homeostasis. The AhR is a ligand-activated transcription factor expressed in various immune cells,
particularly antigen-presenting cells. Upon binding to laquinimod, AhR undergoes conformational changes,
translocates to the nucleus, and initiates a transcriptional program that reprograms immune cells toward a
tolerogenic phenotype. This fundamental mechanism underlies laquinimod's unique immunomodulatory
properties in Crohn's disease, distinguishing it from conventional immunosuppressive therapies.
Additionally, laquinimod demonstrates structural similarity to kynurenic acid (KYNA), an endogenous AhR
ligand, potentially explaining its affinity for this receptor and its ability to modulate inflammatory pathways

relevant to intestinal inflammation. [4] [2]

Immunomodulatory Effects

The AhR activation by laquinimod initiates a cascade of immunomodulatory events that collectively

contribute to its therapeutic potential in Crohn's disease:

e Regulation of Antigen-Presenting Cells: Laquinimod-treated dendritic cells and
monocytes/macrophages show decreased expression of co-stimulatory molecules (CD86) and
reduced production of proinflammatory chemokines (CCL-2, CCL-5). This is mediated through
inhibition of the NF-kB pathway, resulting in impaired T-cell activation and reduced migration of

inflammatory cells to sites of inflammation. [1] [2]
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¢ Modulation of T-cell Responses: Laquinimod promotes a Th1/Th17 to Th2 shift in immune
responses by suppressing proinflammatory T-helper 1 (Th1l) and T-helper 17 (Th17) cells while
inducing regulatory T-cells (Tregs). This rebalancing of the T-cell compartment is particularly relevant
in Crohn's disease, which is characterized by excessive Thl-driven inflammation. The drug also
reduces the production of proinflammatory cytokines including TNF-a, IL-12, and IL-17 while

increasing anti-inflammatory mediators such as IL-4 and IL-10. [1] [2]

o Effects on B-cell Function: Laquinimod treatment increases populations of regulatory B-cells
characterized by expression of CD86+, CD25+, and IL-10+ CD25+, contributing to the overall anti-
inflammatory environment. These regulatory B-cells play a crucial role in controlling excessive

immune activation in the gastrointestinal mucosa. [2]

The following diagram illustrates the key mechanistic pathways of laquinimod in modulating immune

responses in Crohn's disease:
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Clinical Evidence and Efficacy Data

Phase Il Clinical Trial in Crohn's Disease

The clinical efficacy of laquinimod in Crohn's disease was evaluated in a multicenter, double-blind,
placebo-controlled Phase II study involving 180 patients with active disease. Participants were randomized

to receive different doses of laquinimod (0.5 mg, 1 mg, 1.5 mg, or 2 mg daily) or placebo for an 8-week
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treatment period. The primary endpoint was clinical remission, defined as a Crohn's Disease Activity Index
(CDAI) score of less than 150. The trial demonstrated statistically significant and dose-dependent
improvements in clinical outcomes, with the most favorable results observed at the 0.5 mg dose. This inverse

dose-response relationship suggests complex pharmacodynamics that warrant further investigation in future

clinical trials. [2]

Key Efficacy Endpoints

The Phase II trial revealed several important efficacy signals supporting laquinimod's potential in Crohn's
disease management. Beyond the primary endpoint of clinical remission, secondary endpoints included
clinical response (reduction in CDAI score), changes in inflammatory biomarkers, and safety assessments.

The following table summarizes the key efficacy outcomes from this proof-of-concept study:

Table 1: Clinical Efficacy of Laquinimod in Phase II Crohn's Disease Trial

Dose Clinical Remission Clinical Response Fecal Calprotectin Safety
Group (CDAI <150) (CDAI-70) Reduction Profile
0.5 48%* Not specified Significant reduction Favorable
mgl/day

1.0 27% Not specified Significant reduction Favorable
mgl/day

15 14% Not specified Significant reduction Favorable
mgl/day

2.0 17% Not specified Significant reduction Favorable
mgl/day

Placebo 16% Not specified Minimal change Favorable

*Statistically significant compared to placebo [2]

The reduction in fecal calprotectin across all dose groups indicates that laquinimod effectively mitigates

intestinal inflammation, a key pathological feature of Crohn's disease. This biomarker data correlates with
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the clinical improvements observed in the trial and provides objective evidence of biological activity. The
overall incidence of serious adverse events was similar between the pooled laquinimeod groups and placebo,

indicating a favorable safety and tolerability profile at the doses studied. [2]

Experimental Protocols and Methodologies

In Vitro AhR Activation Assay

4.1.1 Purpose and Principle

The AhR activation assay determines laquinimod's ability to activate the aryl hydrocarbon receptor
pathway, which is fundamental to its mechanism of action. This protocol utilizes human hepatoma cells
(HepG?2) stably transfected with an AhR-responsive firefly luciferase reporter construct to quantify AhR-

dependent transcriptional activation. [4] [2]
4.1.2 Materials and Reagents

¢ HepG2-AhR-luciferase reporter cells

e Laquinimod test compound (0.1-100 puM concentration range)
e 6-Formylindolo[3,2-b]carbazole (FICZ) as positive control

¢ Dimethyl sulfoxide (DMSO) as vehicle control

e Luciferase assay reagent

e Cell culture medium (DMEM with 10% FBS)

¢ 96-well white-walled tissue culture plates

4.1.3 Procedure

¢ Seed HepG2-AhR-luciferase reporter cells at 1x10* cells/well in 96-well plates and incubate for 24
hours at 37°C, 5% CO2

¢ Prepare laquinimod serial dilutions in culture medium (final DMSO concentration <0.1%)

e Treat cells with laquinimod, positive control (FICZ), or vehicle control for 16 hours

e Remove treatment medium and lyse cells with 50 pL passive lysis buffer

e Transfer 20 pL lysate to new plate and add 100 pL luciferase assay reagent

e Measure luminescence immediately using a plate reader

¢ Calculate fold induction relative to vehicle control and ECso values using nonlinear regression
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T-cell Polarization Assay

4.2.1 Purpose and Principle

This protocol evaluates laquinimod's effect on T-helper cell differentiation, specifically its ability to
suppress Th17 polarization while promoting regulatory T-cell development, which reflects its

immunomodulatory activity observed in clinical settings. [1] [2]
4.2.2 Materials and Reagents

e Human naive CD4* T-cells isolated from peripheral blood

e Anti-CD3/anti-CD28 coated plates

e Recombinant human cytokines: IL-1f3, IL-6, IL-23, TGF-3

¢ Neutralizing antibodies: anti-IFN-y, anti-1L-4

e Laquinimod (0.01-10 pM)

¢ Flow cytometry antibodies: anti-CD4, anti-IL-17A, anti-FOXP3
e Cell stimulation cocktail plus protein transport inhibitors

4.2.3 Procedure

¢ |solate naive CD4* T-cells from human PBMCs using magnetic bead separation

¢ Activate cells with plate-bound anti-CD3 (1 pg/mL) and soluble anti-CD28 (1 pyg/mL)

e For Th17 polarization: add IL-13 (20 ng/mL), IL-6 (50 ng/mL), IL-23 (50 ng/mL), TGF-$ (1 ng/mL),
anti-IFN-y (5 pg/mL), and anti-I1L-4 (5 pg/mL)

e Add laquinimod at various concentrations; include vehicle and untreated controls

e Culture cells for 5 days at 37°C, 5% CO:

¢ Restimulate cells with cell stimulation cocktail for 5 hours

e Stain surface markers (CD4), then fix, permeabilize, and stain intracellular cytokines (IL-17A) and
transcription factors (FOXP3)

e Analyze by flow cytometry; quantify percentages of Th17 (CD4*IL-17A*) and Treg (CD4*FOXP3*)

cells

Experimental Workflow for Laquinimod Preclinical Development

The comprehensive evaluation of laquinimod for Crohn's disease involves a series of interconnected
experimental approaches, from molecular profiling to functional assessments, as illustrated in the following

workflow:
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Laquinimod Preclinical Development Workflow
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Comparative Efficacy and Positioning in Crohn's
Disease Treatment Landscape

Current Treatment Paradigm and Unmet Needs

The management of Crohn's disease has evolved significantly with the introduction of biologics and small
molecule therapies, yet substantial unmet needs remain. According to the 2025 ACG Clinical Guideline for
Crohn's Disease management, the treatment landscape has expanded to include anti-TNF agents

(infliximab, adalimumab), anti-integrins (vedolizumab), IL-12/23 inhibitors (ustekinumab), IL-23
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inhibitors (risankizumab, guselkumab, mirikuzumab), and JAK inhibitors (upadacitinib). The guidelines
now recommend against requiring patients to fail conventional therapies before initiating advanced therapies
in moderate-to-severe CD, reflecting a shift toward earlier intervention with targeted treatments. Despite
these advances, challenges persist including primary non-response, secondary loss of response, and adverse

effects associated with long-term immunosuppression. [5] [6]

Laquinimod enters this landscape with a distinct mechanism of action centered on AhR-mediated
immunomodulation rather than broad immunosuppression. Its favorable safety profile observed in clinical
trials for multiple sclerosis suggests potential advantages over existing therapies, particularly regarding long-
term safety. The oral administration route offers convenience advantages over injectable biologics,
potentially improving adherence. Additionally, laquinimed's potential effects on both inflammation and
mucosal healing mechanisms could address the crucial need for treatments that promote long-term tissue

repair in Crohn's disease. [3] [2]

Potential Combination Therapy Strategies

The multimodal mechanism of action of laquinimod supports its investigation in combination therapy
approaches for enhanced efficacy in Crohn's disease. Recent clinical trials have explored combination
strategies in inflammatory bowel diseases, such as the VEGA study which demonstrated superior clinical
response with guselkumab plus golimumab combination compared to either agent alone (83.1% vs. 74.6%

and 61.1%, respectively). Similarly, laquinimod could potentially be combined with:

¢ Anti-TNF agents (infliximab, adalimumab) to enhance efficacy while potentially allowing dose
reduction of individual agents

¢ Vedolizumab to simultaneously target gut-selective lymphocyte trafficking and mucosal immune
regulation

e Ustekinumab to provide complementary inhibition of IL-23-driven inflammation and promotion of
regulatory pathways

¢ JAK inhibitors to address multiple inflammatory pathways simultaneously

Table 2: Potential Positioning of Laquinimod in Crohn's Disease Treatment Algorithm
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Treatment Potential Role of . .
) o Rationale Evidence Level
Scenario Laquinimod
Mild-to- First-line oral Favorable safety profile, oral Phase Il data [2]
Moderate CD therapy administration, immunomodulation
without immunosuppression
Moderate-to- Combination Complementary mechanism of action to Preclinical and
Severe CD therapy biologics, potential for synergistic efficacy = mechanistic data
component [1] [2]
Biologic- Alternative Novel AhR-targeted approach may Phase Il data in
Refractory CD mechanism agent  overcome resistance to cytokine or mixed population
integrin-targeted therapies [2]
Steroid- Steroid-sparing Demonstrated steroid-sparing potential in ~ Preclinical
Dependent agent other inflammatory conditions evidence and
CD mechanism [1]

Clinical Development Status and Future Directions

Current Development Status and Planned Studies

Active Biotech has announced plans to advance laquinimod for Crohn's disease based on compelling Phase
ITa data and extensive preclinical profiling in models of gastrointestinal inflammation. The company intends
to refresh regulatory guidance from the FDA and explore partnership modalities, including academic
collaborations, to advance the evaluation of laquinimod in this indication. The development strategy focuses
on conducting well-designed proof-of-concept or confirmatory Phase II studies to enable cost-effective value
crystallization through future partnering or out-licensing arrangements. The extensive existing clinical safety
database from over 5,000 patients (representing >14,000 patient-years of exposure) in previous development
programs provides a solid foundation for future clinical trial designs and may accelerate the development

pathway in Crohn's disease. [3] [4]

Key Research Priorities and Unanswered Questions
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Several important research questions remain to be addressed in the continued development of laquinimod

for Crohn's disease:

e Optimal Dosing Strategy: The inverse dose-response relationship observed in the Phase II trial (with
highest efficacy at 0.5 mg/day) requires further investigation to determine the optimal dosing regimen
for future studies. Potential explanations including complex receptor dynamics or feedback

mechanisms need elucidation. [2]

¢ Biomarker Identification: Development of predictive biomarkers to identify patient subgroups most
likely to respond to laquinimod therapy, potentially focusing on AhR pathway components or specific
immune cell populations. The observed reductions in fecal calprotectin suggest this could serve as a

pharmacodynamic biomarker. [2]

e Long-term Efficacy and Safety: Evaluation of sustained clinical benefits and long-term safety profile
in Crohn's disease populations, particularly regarding mucosal healing and prevention of disease

complications.

e Comparative Effectiveness: Studies comparing laquinimod with existing standard-of-care therapies
would help position it within the treatment algorithm, though these may be deferred until later stages

of development.

The ongoing research on laquinimod's therapeutic potential in Crohn's disease represents an innovative
approach to modulating intestinal inflammation through the AhR pathway. With its novel mechanism,
favorable safety profile, and demonstrated clinical activity in proof-of-concept trials, laquinimeod offers a
promising addition to the armamentarium for managing this chronic inflammatory condition. Future clinical
studies will be essential to fully characterize its efficacy, optimal use, and place in the rapidly evolving

treatment landscape for Crohn's disease. [3] [4] [2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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